molecular formula C9H16N4O B11736562 3-amino-N-(butan-2-yl)-1-methyl-1H-pyrazole-4-carboxamide

3-amino-N-(butan-2-yl)-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B11736562
M. Wt: 196.25 g/mol
InChI Key: DCKVKQNFVWCGPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-N-(butan-2-yl)-1-methyl-1H-pyrazole-4-carboxamide is a pyrazole derivative characterized by:

  • A pyrazole core with a methyl group at position 1.
  • An amino group (-NH₂) at position 2.
  • A carboxamide group at position 4, where the amide nitrogen is substituted with a branched butan-2-yl group.

Pyrazole carboxamides are known to target succinate dehydrogenase (SDH) in fungi, a mechanism exploited by commercial fungicides like sedaxane and benzovindiflupyr .

Properties

Molecular Formula

C9H16N4O

Molecular Weight

196.25 g/mol

IUPAC Name

3-amino-N-butan-2-yl-1-methylpyrazole-4-carboxamide

InChI

InChI=1S/C9H16N4O/c1-4-6(2)11-9(14)7-5-13(3)12-8(7)10/h5-6H,4H2,1-3H3,(H2,10,12)(H,11,14)

InChI Key

DCKVKQNFVWCGPJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=O)C1=CN(N=C1N)C

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation

Conditions

  • Substrate : N-(butan-2-yl)-1-methyl-3-nitro-1H-pyrazole-4-carboxamide (2.0 g)

  • Catalyst : 10% Pd/C (0.1 eq)

  • Solvent : Ethanol, H2 (1 atm), 25°C, 6 hours

  • Yield : 90–95%

Alternative Reduction with Fe/HCl

Conditions

  • Substrate : N-(butan-2-yl)-1-methyl-3-nitro-1H-pyrazole-4-carboxamide (2.0 g)

  • Reductant : Iron powder (5.0 eq), HCl (conc., 10 mL)

  • Solvent : Ethanol/H2O (3:1), reflux, 4 hours

  • Yield : 82–88%

Purification and Characterization

Final purification employs recrystallization from ethanol/water (40% v/v), yielding 3-amino-N-(butan-2-yl)-1-methyl-1H-pyrazole-4-carboxamide with >99% HPLC purity.

Key Analytical Data

  • MP : 133–135°C

  • 1H NMR (DMSO-d6) : δ 8.46 (s, 1H, pyrazole H), 3.93 (s, 3H, N-CH3), 1.25 (d, 3H, CH(CH3)).

  • MS (ESI) : m/z 239 [M+H]+.

Challenges and Optimization

Regioselectivity in Cyclization

The use of nitro-substituted beta-keto esters ensures the amino group occupies position 3. Alternative routes employing halogenated intermediates require costly palladium-catalyzed amination.

Functional Group Compatibility

The nitro group must withstand hydrolysis and amidation conditions. Catalytic hydrogenation post-amidation avoids side reactions with the carboxamide .

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(butan-2-yl)-1-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxamide group can be reduced to form corresponding amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-amino-N-(butan-2-yl)-1-methyl-1H-pyrazole-4-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving pyrazole derivatives.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-amino-N-(butan-2-yl)-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The amino and carboxamide groups can form hydrogen bonds with biological macromolecules, influencing their activity. The pyrazole ring can interact with enzyme active sites, modulating their function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects at Pyrazole Position 3

The substituent at position 3 of the pyrazole ring significantly influences biological activity. Key comparisons include:

Compound Position 3 Substituent Key Biological Activity Reference
3-amino-N-(butan-2-yl)-1-methyl-1H-pyrazole-4-carboxamide -NH₂ Not explicitly reported -
3-(difluoromethyl)-1-methyl-pyrazole-4-carboxamides -CF₂H Antifungal (e.g., Botrytis cinerea)
Boscalid -Cl SDH inhibition (commercial fungicide)
  • Difluoromethyl (-CF₂H): This group is critical for antifungal activity in compounds like 7a and 7b () and commercial SDHIs like sedaxane . Docking studies suggest it enhances interactions with SDH’s ubiquinone-binding site .

Carboxamide Substituent Effects

The amide nitrogen’s substituent modulates target selectivity and potency:

Compound Amide Substituent Activity Profile Reference
3-amino-N-(butan-2-yl)-1-methyl-1H-pyrazole-4-carboxamide Butan-2-yl (branched alkyl) Not explicitly reported -
Sedaxane Bicyclopropyl-aryl Broad-spectrum SDHI fungicide
N-(2-(1H-Indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide Aryl-indazolyl Superior to boscalid against fungi
6a11 (Quinazolinone hybrid) Quinazolinone-linked Antifungal vs. Rhizoctonia solani
  • Butan-2-yl Group: The branched alkyl chain may enhance solubility compared to aromatic substituents but could reduce binding affinity to SDH’s hydrophobic pockets .
  • Aryl and Hybrid Substituents: Compounds with aromatic or heterocyclic groups (e.g., indazolyl, quinazolinone) show enhanced antifungal activity due to π-π stacking and hydrogen bonding with SDH .

Physicochemical and Structural Data

Property 3-amino-N-(butan-2-yl)-1-methyl-1H-pyrazole-4-carboxamide 3-(Difluoromethyl)-1-methyl Analogues
Molecular Formula C₉H₁₆N₄O (inferred) C₁₀H₁₂F₂N₄O (e.g., sedaxane)
Molecular Weight ~212.25 g/mol 246.26 g/mol ()
Key Functional Groups -NH₂, -CONH(butan-2-yl) -CF₂H, -CONH(aryl/bicyclic)
Hydrophobicity (LogP) Lower (due to -NH₂) Higher (due to -CF₂H and aryl groups)

Biological Activity

3-amino-N-(butan-2-yl)-1-methyl-1H-pyrazole-4-carboxamide is a synthetic compound featuring a pyrazole ring, an amine group, and a carboxamide functional group. Its molecular formula is C₉H₁₆N₄O, with a molecular weight of 196.25 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties.

Chemical Structure and Properties

The structural uniqueness of 3-amino-N-(butan-2-yl)-1-methyl-1H-pyrazole-4-carboxamide lies in its combination of butan-2-yl and methyl groups attached to the pyrazole ring. This configuration enhances its lipophilicity, which may improve its ability to penetrate biological membranes compared to similar compounds.

Property Details
Molecular FormulaC₉H₁₆N₄O
Molecular Weight196.25 g/mol
Functional GroupsAmino, Carboxamide
Structural FeaturesPyrazole ring, Butan-2-yl group

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It may act as an enzyme inhibitor or receptor modulator, altering their activity and leading to various physiological effects. For instance, it has been shown to inhibit inflammatory pathways by modulating the production of inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) .

Anti-inflammatory Activity

Research indicates that 3-amino-N-(butan-2-yl)-1-methyl-1H-pyrazole-4-carboxamide exhibits significant anti-inflammatory properties. It has been evaluated in various models for its ability to reduce inflammation, notably in carrageenan-induced edema models .

Anticancer Activity

The compound has also been investigated for its potential anticancer effects. Studies have shown that it can inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell growth and survival .

Study 1: Inhibition of Inflammatory Mediators

In a study assessing the anti-inflammatory effects of pyrazole derivatives, 3-amino-N-(butan-2-yl)-1-methyl-1H-pyrazole-4-carboxamide was found to significantly reduce the levels of NO and TNF-α in vitro, suggesting its potential as a therapeutic agent in treating inflammatory diseases .

Study 2: Antitumor Activity

Another study focused on the compound's ability to inhibit BRAF(V600E), a common mutation in melanoma. The results indicated that this pyrazole derivative effectively reduced cell viability in cancer cell lines expressing this mutation, highlighting its potential role in cancer therapy .

Comparative Analysis with Similar Compounds

To understand the biological activity of 3-amino-N-(butan-2-yl)-1-methyl-1H-pyrazole-4-carboxamide better, a comparison with other pyrazole derivatives was conducted.

Compound Key Differences Biological Activity
3-Amino-N-butyl-1-methyl-1H-pyrazole-4-carboxamideLacks butan-2-yl groupReduced lipophilicity
3-Amino-N-methylpyrazole-4-carboxamideSimplified structure without additional alkyl groupsDifferent reactivity profile
4-Amino-1-methylpyrazoleAbsence of carboxamide groupVariability in pharmacological properties

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-amino-N-(butan-2-yl)-1-methyl-1H-pyrazole-4-carboxamide, and how can yield and purity be maximized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core followed by carboxamide functionalization. Key steps include:

  • Coupling reactions : Use of activated carbonyl intermediates (e.g., acyl chlorides) with amines under controlled pH (6.5–7.5) to avoid side reactions .
  • Temperature control : Maintaining temperatures between 40–60°C during cyclization to optimize reaction kinetics and minimize decomposition .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol, combined with recrystallization in ethanol or acetonitrile to achieve >95% purity .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural and chemical properties?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR (400–600 MHz in DMSO-d6 or CDCl3) to confirm substituent positions and stereochemistry .
  • High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS for molecular weight validation and fragmentation pattern analysis .
  • Melting Point Analysis : Differential scanning calorimetry (DSC) to assess purity, with deviations >2°C indicating impurities .

Q. What are the standard protocols for evaluating the compound’s solubility and stability in biological assays?

  • Methodological Answer :

  • Solubility screening : Use dimethyl sulfoxide (DMSO) for initial stock solutions, followed by dilution in phosphate-buffered saline (PBS, pH 7.4) or cell culture media. Centrifugation at 10,000×g for 10 minutes removes insoluble particulates .
  • Stability tests : Incubate at 37°C in PBS or simulated biological fluids (e.g., human serum), with HPLC monitoring over 24–72 hours to detect degradation products .

Advanced Research Questions

Q. How does the stereochemistry of 3-amino-N-(butan-2-yl)-1-methyl-1H-pyrazole-4-carboxamide influence its interaction with biological targets?

  • Methodological Answer :

  • Chiral resolution : Use chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers. Compare their binding affinities via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) against target proteins (e.g., kinases) .
  • Molecular docking : Perform simulations with software like AutoDock Vina, focusing on hydrogen bonding and hydrophobic interactions between the butan-2-yl group and active-site residues .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Comparative assay standardization : Replicate assays under identical conditions (e.g., cell lines, incubation time, and ATP concentrations for kinase inhibition studies). Use reference compounds (e.g., staurosporine) as internal controls .
  • Meta-analysis : Apply statistical tools (e.g., hierarchical clustering) to identify outliers in IC50 values caused by variables like solvent choice or assay temperature .

Q. What strategies are effective for modifying the compound’s structure to enhance target selectivity in drug discovery?

  • Methodological Answer :

  • Substituent optimization : Replace the butan-2-yl group with bulkier tert-butyl or cyclic amines to sterically block off-target interactions. Monitor selectivity via kinome-wide profiling (e.g., Eurofins KinaseProfiler) .
  • Bioisosteric replacement : Substitute the pyrazole ring with 1,2,4-triazole or imidazole cores while retaining hydrogen-bonding capacity. Assess bioavailability using parallel artificial membrane permeability assays (PAMPA) .

Data Contradiction Analysis

Q. Why do discrepancies arise in reported synthetic yields, and how can they be mitigated?

  • Methodological Answer :

  • Reaction monitoring : Use inline FTIR or LC-MS to track intermediate formation and adjust reagent stoichiometry in real time .
  • Byproduct identification : Conduct GC-MS analysis of crude reaction mixtures to detect side products (e.g., N-alkylation vs. O-alkylation), then optimize protecting groups (e.g., Boc for amines) .

Experimental Design Considerations

Q. What methodological considerations are critical for designing in vivo studies with this compound?

  • Methodological Answer :

  • Pharmacokinetic profiling : Measure plasma half-life in rodent models via serial blood sampling and LC-MS/MS. Adjust dosing intervals based on clearance rates .
  • Metabolite identification : Administer 14C^{14}C-labeled compound and analyze urine/feces extracts using high-resolution orbitrap MS to identify Phase I/II metabolites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.